molecular formula C7H9N3O2 B3006242 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one CAS No. 325851-51-2

2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one

Cat. No.: B3006242
CAS No.: 325851-51-2
M. Wt: 167.168
InChI Key: SIEHFUXYYSUSQG-UHFFFAOYSA-N
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Description

. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Properties

IUPAC Name

2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-3-4-5(11)9-7(8)10-6(4)12/h2H,1,3H2,(H4,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEHFUXYYSUSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(N=C(NC1=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one involves several steps. One common method is the reaction of ethyl acetoacetate with guanidine nitrate in the presence of sodium ethoxide, followed by the addition of propenyl bromide . The reaction conditions typically involve heating under reflux for several hours, followed by purification through recrystallization.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and automated purification systems to increase yield and purity.

Chemical Reactions Analysis

2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine compounds.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy groups, using reagents such as alkyl halides or acyl chlorides, to form substituted pyrimidine derivatives.

Scientific Research Applications

Antiviral Activity

Research has indicated that 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one exhibits significant antiviral properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various viral strains, including those responsible for respiratory infections. The compound's mechanism of action involves the inhibition of viral polymerases, which are crucial for viral replication.

Study ReferenceViral TypeIC50 Value (µM)
Influenza A12.5
HIV8.3

Enzyme Inhibition

The compound has shown promising results in inhibiting key enzymes involved in metabolic pathways. For instance, it has been studied for its ability to inhibit tyrosinase , an enzyme linked to melanin production, making it a candidate for skin-whitening agents.

EnzymeInhibition TypeIC50 Value (µM)
TyrosinaseCompetitive15.0
Aldose ReductaseNon-competitive10.5

Plant Growth Regulation

In agricultural research, this compound has been evaluated for its potential as a plant growth regulator. Studies have shown that it can enhance growth rates and improve resistance to environmental stressors in crops.

Crop TypeGrowth Increase (%)Stress Resistance
Tomato25%High
Wheat15%Moderate

Antioxidant Properties

The antioxidant capacity of this compound has been a subject of interest in biochemical studies. It has demonstrated the ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.

Assay TypeScavenging Activity (%)
DPPH Assay78%
ABTS Assay65%

Case Study 1: Antiviral Efficacy

A clinical trial investigated the antiviral properties of the compound against influenza A virus. Patients treated with a formulation containing this compound showed a significant reduction in viral load compared to the control group, suggesting its potential as a therapeutic agent.

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato plants treated with varying concentrations of the compound revealed that those receiving higher doses exhibited enhanced growth and yield compared to untreated plants. This study highlights its potential utility as a natural growth enhancer in agriculture.

Mechanism of Action

The mechanism of action of 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one can be compared with other pyrimidine derivatives, such as:

    2-amino-4-hydroxy-6-methylpyrimidine: This compound has a similar structure but with a methyl group instead of a propenyl group, leading to different chemical and biological properties.

    2-amino-4,6-dihydroxypyrimidine:

The uniqueness of this compound lies in its propenyl group, which provides additional sites for chemical modification and potential interactions with biological targets.

Biological Activity

2-Amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one, a pyrimidine derivative with the molecular formula C₇H₈N₄O, has garnered attention for its potential therapeutic applications in medicinal chemistry. This compound features a unique combination of functional groups that contribute to its biological activity, making it a subject of various pharmacological studies.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Pyrimidine ring : Central to its activity.
  • Amino group : Contributes to hydrogen bonding.
  • Hydroxy group : Enhances solubility and reactivity.
  • Propene side chain : Imparts unique biological properties.
PropertyValue
Molecular Weight167.17 g/mol
Density1.43 g/cm³
LogP0.367
Hydrogen Bond Donors3
Rotatable Bonds2

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

MicroorganismMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.0195
Candida albicans0.0048

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has shown promise in reducing pro-inflammatory cytokines, which are critical in inflammatory responses. In vitro studies indicated that treatment with this compound significantly decreased levels of IL-6 and TNF-alpha in cell cultures .

The biological activity of this compound is thought to be mediated through its interaction with biological macromolecules such as proteins and nucleic acids. The presence of the amino and hydroxy groups allows for hydrogen bonding with target enzymes or receptors, potentially inhibiting their activity.

Case Studies

Several studies have focused on the synthesis and biological evaluation of related pyrimidine derivatives, highlighting the importance of structural modifications in enhancing biological activity:

  • Synthesis via Diketene Reactions : Researchers have synthesized various substituted pyrimidines using diketene reactions with guanidine derivatives, leading to compounds with improved biological profiles.
  • Comparative Studies : A comparative analysis with structurally similar compounds revealed that the unique propene side chain in this compound significantly enhances its antimicrobial activity compared to other pyrimidine derivatives .

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